molecular formula C11H8N4O4 B5516430 7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

Cat. No. B5516430
M. Wt: 260.21 g/mol
InChI Key: GBHJKAORJQOBTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic pathways for related compounds involve multiple steps, including regioselective nitration, alkylation, and reactions with aromatic amines and aldehydes. For example, novel furyl-substituted imidazoline oxides were synthesized through reactions involving bromo-furanyl ethanone oxime and aromatic compounds, indicating a method that might be applicable or analogous to the synthesis of the target compound (Özden Özel Güven, 2007).

Molecular Structure Analysis

Structural analyses of similar compounds reveal complex interactions and confirmations. For example, the molecular structure of related compounds showcases significant intramolecular hydrogen bonding and planarity aspects, which are critical for understanding the electronic and spatial configuration (M. Yaqub et al., 2009).

Chemical Reactions and Properties

Compounds within this family exhibit a range of reactions, including electrophilic substitution, which can occur under various conditions affecting different parts of the molecule depending on the reactants used. This highlights the reactive versatility and the potential chemical diversity of these compounds (E. V. Illenzeer et al., 2012).

Scientific Research Applications

Synthesis and Prototropic Tautomerism

The synthesis of novel 2-(2-furyl)imidazole derivatives has been explored for studying prototropic tautomerism. These derivatives, including 2-(2-furyl)-1-methoxyimidazoles and 2-(2-furyl)-1-methylimidazole 3-oxides, serve as model compounds to examine the stabilization of the N-hydroxy tautomeric form by interaction with the π-excessive furyl moiety and an electron-withdrawing carbonyl group. This stabilization is observed in both deuterated chloroform and d6-DMSO, with N-oxide tautomer also present in ethanol, highlighting the importance of these derivatives in understanding the dynamics of tautomerism in heterocyclic chemistry (Nikitina, Koldaeva, Zakharko, & Perevalov, 2020).

Fluorescent Properties and Antibacterial Activity

Research into the fluorescent properties and antibacterial activity of new 3H-imidazo[4,5-e][2,1]benzoxazoles fluorophores derived from 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles has been conducted. These fluorophores undergo thermal rearrangement to new 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides and exhibit significant fluorescence properties along with antibacterial activities against both Gram-positive and Gram-negative bacterial species. This synthesis pathway offers a novel approach to creating compounds with both bioactive and photophysical applications (Rezazadeh, Pordel, Davoodnia, & Saberi, 2015).

Microwave-Assisted Solvent-Free Synthesis

A microwave-assisted, solvent-free method has been developed for synthesizing 2-substituted-4,5-di(2-furyl)-1H-imidazoles. This method emphasizes the efficiency of solvent-free synthesis in producing imidazoles with moderate to good yields, characterized by various spectroscopic techniques. These compounds exhibit high fluorescence quantum efficiency and stability, indicating potential applications in materials science for developing fluorescent materials and sensors (Zhang, Zhao, Chen, Chen, Chang, Zhang, & Hua, 2015).

Mechanism of Action

While the specific mechanism of action for your compound is not known, some 2,1,3-benzoxadiazole derivatives have been found to inhibit glutathione S-transferases, a class of enzymes that are often overexpressed in cancer cells .

Future Directions

Future research on these compounds could focus on exploring their potential applications in various fields, such as in the development of new fluorophores or as potential anticancer drugs .

properties

IUPAC Name

7-(furan-2-yl)-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-14-6-3-4-7-10(13-19-15(7)17)9(6)12-11(14)8-2-1-5-18-8/h1-2,5,16H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHJKAORJQOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CO4)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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